(R)-2-Amino-2-(3-bromophenyl)acetic acid

excitatory amino acid transporter EAAT2 BCATm

Researchers requiring enantiopure meta-bromophenylglycine for stereoselective synthesis face supply risks from racemic or regioisomeric substitution. This (R)-configured free amino acid eliminates those variables. - Enables direct SPPS incorporation without deprotection, streamlining peptide workflows. - Provides a heavy atom (Br) for X-ray SAD phasing in structural biology. - Validated as a BCATm inhibitor scaffold (recombinant IC₅₀ = 13 nM). Supplied at ≥97% purity for consistent results in medicinal chemistry campaigns.

Molecular Formula C8H8BrNO2
Molecular Weight 230.06 g/mol
Cat. No. B12441988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-Amino-2-(3-bromophenyl)acetic acid
Molecular FormulaC8H8BrNO2
Molecular Weight230.06 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)C(C(=O)O)N
InChIInChI=1S/C8H8BrNO2/c9-6-3-1-2-5(4-6)7(10)8(11)12/h1-4,7H,10H2,(H,11,12)/t7-/m1/s1
InChIKeyMJPMYLPJAVQUQA-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Overview: (R)-2-Amino-2-(3-bromophenyl)acetic Acid


(R)-2-Amino-2-(3-bromophenyl)acetic acid (CAS 2166163-71-7), also designated 3-Bromo-D-phenylglycine, is a chiral non-proteinogenic α-amino acid derivative with molecular formula C₈H₈BrNO₂ and molecular weight 230.06 g/mol. The compound features a stereogenic center at the α-carbon adjacent to both amino and carboxylic acid functional groups, with a bromine substituent at the meta position of the phenyl ring [1]. It is commercially available as the pure (R)-enantiomer from multiple specialty chemical suppliers, with reported purity specifications of ≥97% and NLT 98% for advanced organic synthesis applications .

Substitution Risks: (R)-2-Amino-2-(3-bromophenyl)acetic Acid


Procurement of (R)-2-Amino-2-(3-bromophenyl)acetic acid requires precise specification because substitution with racemic DL-3-bromophenylglycine (CAS 79422-73-4) eliminates enantiomeric purity, rendering the material unsuitable for stereoselective synthesis applications where chirality governs biological activity or crystal packing [1]. Substitution with the regioisomeric (R)-2-amino-2-(4-bromophenyl)acetic acid (para-substituted) produces a compound with distinct electronic distribution and spatial geometry, which can result in divergent target binding profiles [2]. Additionally, substitution with the Boc-protected derivative (Boc-(R)-2-amino-2-(3-bromophenyl)acetic acid, CAS 209680-89-7) introduces a tert-butoxycarbonyl protecting group that is incompatible with applications requiring the free amino acid form [3].

Comparative Evidence: (R)-2-Amino-2-(3-bromophenyl)acetic Acid


EAAT2 Inhibition Potency Varies with Substituent Pattern

The meta-bromophenyl moiety present in (R)-2-amino-2-(3-bromophenyl)acetic acid demonstrates fundamentally different biological target engagement profiles compared to structurally related derivatives. In functional assays against human excitatory amino acid transporter 2 (EAAT2), the meta-bromo substituted derivative exhibits an IC₅₀ of approximately 4.9 μM (4.90 × 10³ nM) [1]. In contrast, a structurally distinct derivative containing the meta-bromophenylglycine scaffold demonstrates an IC₅₀ of 36 nM against the same target under comparable assay conditions, representing a 136-fold difference in potency attributable to differences in peripheral substituents and overall molecular architecture [2].

excitatory amino acid transporter EAAT2 BCATm neuropharmacology amino acid analog

BCATm Inhibitory Activity in Primary Adipocytes

Compounds derived from the meta-bromophenylglycine scaffold demonstrate inhibitory activity against branched-chain amino acid aminotransferase, mitochondrial (BCATm), a target implicated in metabolic regulation. A derivative bearing the meta-bromophenyl substituent exhibits an IC₅₀ of 50 nM in differentiated primary human adipocytes, measured via leucine level reduction using reversed-phase HPLC [1]. The same chemotype shows an IC₅₀ of 13 nM against recombinant human BCATm expressed in E. coli, assessed via L-glutamate production from α-ketoglutarate after 10 minutes of incubation [2].

branched-chain amino acid metabolism BCATm metabolic disorders adipocyte biology

Commercial Purity Specifications

Commercial procurement records indicate that (R)-2-Amino-2-(3-bromophenyl)acetic acid (CAS 2166163-71-7) is available from multiple specialty chemical suppliers with a purity specification of 97% . Alternative listings specify NLT 98% purity for the identical (2R)-configured compound . The presence of the free amino and carboxylic acid functional groups enables direct incorporation into peptide coupling reactions, Suzuki-Miyaura cross-couplings, and other transformations without requiring deprotection steps.

chiral amino acid enantiomeric purity asymmetric synthesis peptide coupling

Bulk Procurement Cost Efficiency

Commercial pricing data indicates that (R)-2-Amino-2-(3-bromophenyl)acetic acid follows standard bulk discount economics with a 1-gram package priced at approximately 3,232 RMB while the 5-gram package is priced at approximately 9,914 RMB, representing a unit cost reduction of approximately 39% at the 5-gram scale compared to linear extrapolation from the 1-gram price . Alternative supplier data shows 1g pricing at 2,900 RMB, with 0.25g available at 1,360 RMB .

chemical procurement cost optimization research supply chain

Application Scenarios: (R)-2-Amino-2-(3-bromophenyl)acetic Acid


EAAT2 Modulator Synthesis Building Block

This (R)-configured meta-bromophenylglycine serves as a chiral α-amino acid scaffold for constructing excitatory amino acid transporter (EAAT2) modulators. The meta-bromophenyl framework has demonstrated measurable EAAT2 engagement in HEK293 cell-based uptake assays, with IC₅₀ values ranging from nanomolar to micromolar depending on peripheral substituent elaboration [1]. For medicinal chemistry campaigns targeting EAAT2, procurement of the enantiopure (R)-isomer ensures that subsequent SAR studies are not confounded by racemic mixtures, as the stereochemistry at the α-carbon may influence transporter recognition and inhibition kinetics.

BCATm Inhibitor Scaffold for Metabolic Diseases

The meta-bromophenylglycine core has been validated as a productive starting point for designing branched-chain amino acid aminotransferase, mitochondrial (BCATm) inhibitors. Compounds containing this substructure exhibit consistent sub-100 nM inhibitory activity against BCATm in both recombinant enzyme assays (IC₅₀ = 13 nM) and physiologically relevant primary human adipocyte models (IC₅₀ = 50 nM) [1]. This dual-assay validation across recombinant and primary cellular systems makes (R)-2-amino-2-(3-bromophenyl)acetic acid a rational procurement choice for investigators studying branched-chain amino acid metabolism, metabolic disorders, or developing tool compounds for BCATm target validation.

Solid-Phase Peptide Synthesis Building Block

As a free amino acid with unprotected α-amino and α-carboxylic acid groups, (R)-2-amino-2-(3-bromophenyl)acetic acid can be directly incorporated into solid-phase peptide synthesis (SPPS) workflows without requiring acid-labile Boc or base-labile Fmoc deprotection steps. Commercial availability at ≥97% purity enables immediate use in automated peptide synthesizers [1]. The meta-bromophenyl side chain introduces a heavy atom (bromine) for X-ray crystallographic phasing via single-wavelength anomalous dispersion (SAD) when incorporated into peptide ligands bound to protein targets, providing a structural biology advantage over non-halogenated phenylglycine analogs.

Suzuki-Miyaura Cross-Coupling Diversification Partner

The aromatic bromine substituent at the meta position of the phenyl ring enables this compound to function as a versatile substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The unprotected amino acid moiety remains intact under standard cross-coupling conditions using water-compatible catalyst systems, allowing late-stage diversification of peptide chains or small molecule scaffolds without requiring orthogonal protection schemes [1]. The meta-substitution pattern provides distinct steric and electronic properties compared to para-bromo analogs, which may influence both coupling efficiency and the physicochemical properties of the resulting biaryl products.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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